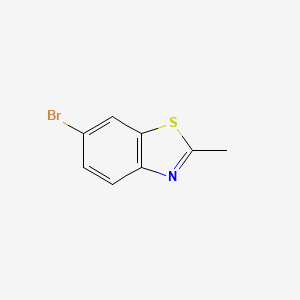
6-Bromo-2-methyl-1,3-benzothiazole
Cat. No. B1266649
Key on ui cas rn:
5304-21-2
M. Wt: 228.11 g/mol
InChI Key: NPBQNFVPWXRIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08957219B2
Procedure details


In a mixed solvent of THF (200 mL) and NMP (20 mL) were dissolved 6-bromo-2-chlorobenzothiazole 1 (15 g, 60.4 mmol) and Fe(acac)3 (1.07 g, 3.02 mmol). To the obtained mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (24.14 ml, 72.4 mmol). It was stirred at room temperature for 1.5 hours. To the reaction mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (10.1 ml, 30.2 mmol). It was stirred at room temperatures for 1 hour. To the reaction mixture 1N aqueous hydrochloric acid and ethyl acetate. After extraction, the organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified with column chromatography to give Compound 53 (10.6 g, 46.5 mmol).


[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
Fe(acac)3
Quantity
1.07 g
Type
reactant
Reaction Step Six



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7](Cl)[S:8][C:4]=2[CH:3]=1.[CH3:12][Mg]Br.Cl.C(OCC)(=O)C>C1COCC1.CN1C(=O)CCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:12])[S:8][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
Step Two
|
Name
|
|
|
Quantity
|
10.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
Step Three
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(N=C(S2)Cl)C=C1
|
[Compound]
|
Name
|
Fe(acac)3
|
|
Quantity
|
1.07 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
It was stirred at room temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the obtained mixture was added at 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
It was stirred at room temperatures for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified with column chromatography
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(N=C(S2)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 46.5 mmol | |
| AMOUNT: MASS | 10.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
